GSK-3beta Inhibitor II - 478482-75-6

GSK-3beta Inhibitor II

Catalog Number: EVT-254750
CAS Number: 478482-75-6
Molecular Formula: C14H10IN3OS
Molecular Weight: 395.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK3β Inhibitor II is a potent inhibitor of glycogen synthase kinase-3β (GSK3β; IC50 = 390 nM) that does not inhibit GSK-3α.1 Also referred to as tip-oxadiazole, this compound blocks the functional regulation of p53 by GSK3β, decreasing levels of MDM2, p21, and Bax and modulating mitochondrial p53 apoptotic signaling. GSK3β Inhibitor II also blocks GSK3β-mediated Tau phosphorylation and Aβ25-35-induced memory impairment in mouse hippocampus.
2-[(3-iodophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole is an aryl sulfide.
Synthesis Analysis
  • Indirubins: [] These compounds are natural products initially isolated from indigo plants and have been modified to create more potent and selective GSK-3beta inhibitors.
  • Thiadiazolidinones (TDZD): [] This class represents the first non-ATP competitive inhibitors of GSK-3beta. Their synthesis involves the reaction of sulfenyl chlorides.
  • Maleimides: [] 9-ING-41, a clinically relevant GSK-3β inhibitor, belongs to this class. While the provided text doesn't detail its synthesis, maleimides are generally synthesized via the reaction of maleic anhydride with amines, followed by cyclization.
  • Other small molecules: Numerous other small molecules have been synthesized and identified as GSK-3beta inhibitors, often through structure-based drug design approaches. [, ]
Molecular Structure Analysis
  • Heterocyclic rings: Many potent inhibitors contain heterocyclic rings, such as indole, thiadiazole, and imidazole rings. These rings often interact with the ATP-binding site or other key residues in the active site of GSK-3beta. []
  • Hydrogen bond donors and acceptors: These functional groups facilitate interactions with amino acid residues within the enzyme's active site, enhancing binding affinity. []
Mechanism of Action
  • ATP-competitive inhibition: Many GSK-3beta inhibitors compete with ATP for binding to the enzyme's active site. By blocking ATP binding, these inhibitors prevent the enzyme from phosphorylating its substrates. []
  • Non-ATP-competitive inhibition: Some inhibitors bind to allosteric sites on the enzyme, inducing conformational changes that hinder substrate binding or catalytic activity. []
  • Activation of the Wnt/β-catenin pathway: [, , , , , ] GSK-3beta normally phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3beta, inhibitors stabilize β-catenin, leading to its accumulation and activation of Wnt target genes.
  • Modulation of cell survival and apoptosis: [, , , , , ] GSK-3beta can regulate apoptosis through various mechanisms. Inhibitors can either promote or inhibit apoptosis depending on the cell type and the context of GSK-3beta inhibition.
  • Regulation of inflammation: [, , , ] GSK-3beta is involved in inflammatory responses. Inhibitors may exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Applications
  • Cancer Research: [, , , , , , , ] Studies have shown that GSK-3beta inhibitors can inhibit proliferation, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy in various cancer types.
  • Neurodegenerative Diseases: [, , , , , , ] GSK-3beta is implicated in Alzheimer's disease and other neurodegenerative disorders. Inhibitors have shown promise in preclinical models by reducing tau hyperphosphorylation, a hallmark of Alzheimer's disease.
  • Diabetes Research: [, ] GSK-3beta plays a role in glucose metabolism. Inhibitors may improve insulin sensitivity and glucose uptake in type 2 diabetes.
  • Cardiovascular Disease: [, ] GSK-3beta is involved in cardiac hypertrophy and heart failure. Inhibitors have shown potential in preclinical models by protecting cardiomyocytes from ischemia-reperfusion injury.
  • Bone Regeneration: [, ] Studies suggest that GSK-3beta inhibitors can promote osteoblast differentiation and bone formation, making them potential candidates for bone regeneration therapies.

9-ING-41

    Compound Description: 9-ING-41 is a potent, selective, small-molecule inhibitor of GSK-3β. [, , , , ] Preclinical studies have demonstrated its efficacy against various cancers, including glioblastoma, breast cancer, neuroblastoma, and bladder cancer. [, , , , ] 9-ING-41 enhances tumor cell sensitivity to chemotherapy and may increase the immunogenicity of certain cancers. [, , ]

SB-216763

    Compound Description: SB-216763 is a potent, selective, and cell-permeable inhibitor of GSK-3β. [, , ] It has been shown to protect against renal ischemia-reperfusion injury in diabetic rats and attenuate myocardial infarction in young rats. [, ]

    Relevance: SB-216763's interaction with GSK-3β highlights the potential of inhibiting this kinase for therapeutic benefit. [, , ] This compound's structural features could be relevant in understanding the hypothetical "GSK-3beta Inhibitor II" and designing new GSK-3β inhibitors.

TDZD-8

    Compound Description: TDZD-8 is a potent and selective inhibitor of GSK-3β. [, ] It has been shown to protect against renal ischemia-reperfusion injury in diabetic rats by activating the Nrf2/TrxR2 signaling pathway. [] Furthermore, TDZD-8 increases matrix metalloproteinase-9 (MMP-9) expression and activity in rat primary astrocytes, likely through the activation of extracellular signal-regulated kinase (ERK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). []

    Relevance: The mechanism of action of TDZD-8, particularly its involvement in the GSK-3β/β-catenin signaling pathway, could offer insights into the potential effects and mechanisms of the hypothetical compound, "GSK-3beta Inhibitor II." [, ]

    Compound Description: LiCl is a well-known GSK-3β inhibitor. [, , , , , ] Although not structurally similar to small-molecule GSK-3β inhibitors, LiCl is frequently used as a reference compound in studies investigating GSK-3β inhibition. [, , , , , ]

(2'Z,3'E)-6-Bromoindirubin-3'-oxime (BIO)

    Compound Description: BIO is a potent and selective small-molecule inhibitor of GSK-3β. [] It effectively enhances Wnt canonical signaling and the expression of osteoblastic genes. []

    Relevance: BIO's role in activating Wnt signaling, a pathway regulated by GSK-3β, highlights its potential as a therapeutic agent. [] This compound's structural similarities with other GSK-3β inhibitors, including the hypothetical "GSK-3beta Inhibitor II," can provide insights into developing new inhibitors targeting this pathway.

AR-A014418

    Compound Description: AR-A014418 is a potent and selective small-molecule inhibitor of GSK-3β. [, ] It can enhance reovirus-induced apoptosis in colon cancer cells, suggesting potential as an adjuvant therapy. []

    Relevance: The use of AR-A014418 in conjunction with oncolytic viruses like reovirus indicates a possible application of GSK-3β inhibitors in enhancing cancer treatment responses. [] This finding may have implications for the hypothetical "GSK-3beta Inhibitor II" in combination therapies.

Properties

CAS Number

478482-75-6

Product Name

GSK-3beta Inhibitor II

IUPAC Name

2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole

Molecular Formula

C14H10IN3OS

Molecular Weight

395.22 g/mol

InChI

InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2

InChI Key

ZRHRPGSSSVYBRG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3

Synonyms

4-[5-[[(3-iodophenyl)methyl]thio]-1,3,4-oxadiazol-2-yl]-pyridine

Canonical SMILES

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.